MurNAc Kinase Stringent Specificity in Tannerella forsythia: 60,000-Fold Catalytic Efficiency Advantage Over GlcNAc
In the oral pathogen Tannerella forsythia, the MurNAc kinase Tf_MurK exhibits stringent substrate discrimination, displaying a 6 × 10⁴-fold higher catalytic efficiency (kcat/Km) for N-acetylmuramic acid compared to N-acetylglucosamine (GlcNAc) [1]. The enzyme demonstrates a Km of 200 μM for MurNAc versus 116 mM for GlcNAc, representing a 580-fold difference in binding affinity, while kcat values differ by 105-fold (10.5 s⁻¹ for MurNAc versus 0.1 s⁻¹ for GlcNAc) [1]. This extreme specificity contrasts with the broader substrate tolerance observed in the C. acetobutylicum MurK homolog, highlighting organism-specific procurement considerations for kinase characterization studies [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 52.5 s⁻¹·mM⁻¹ (MurNAc) |
| Comparator Or Baseline | kcat/Km = 0.00086 s⁻¹·mM⁻¹ (GlcNAc) |
| Quantified Difference | 60,000-fold higher for MurNAc |
| Conditions | Recombinant Tf_MurK protein in kinetic assay; Km (MurNAc) = 200 μM, Km (GlcNAc) = 116 mM; kcat (MurNAc) = 10.5 s⁻¹, kcat (GlcNAc) = 0.1 s⁻¹ |
Why This Matters
This 60,000-fold specificity differential demonstrates that GlcNAc cannot substitute for MurNAc in T. forsythii kinase assays; procurement of authentic MurNAc is mandatory for obtaining physiologically relevant kinetic data in this system.
- [1] Hottmann I, Mayer VMT, Tomek MB, et al. N-Acetylmuramic acid (MurNAc) auxotrophy of the oral pathogen Tannerella forsythia: characterization of a MurNAc kinase and analysis of its role in cell wall metabolism. Front Microbiol. 2018;9:19. View Source
- [2] Reith J, Berking A, Mayer C. Characterization of an N-acetylmuramic acid/N-acetylglucosamine kinase of Clostridium acetobutylicum. J Bacteriol. 2011;193(19):5386-5392. View Source
